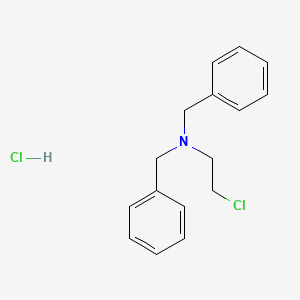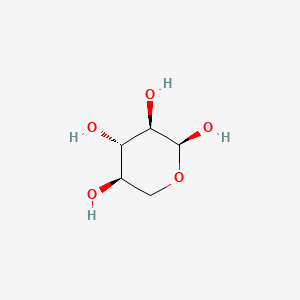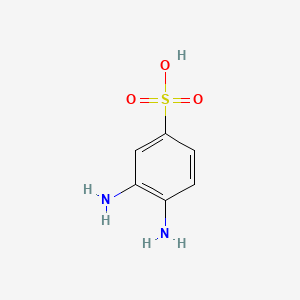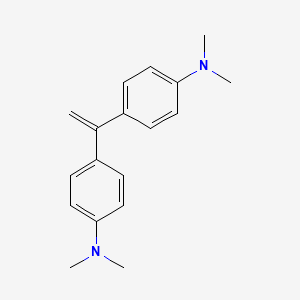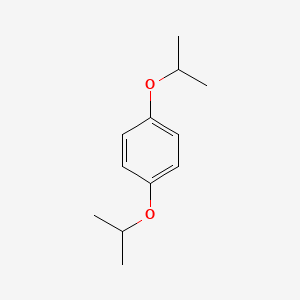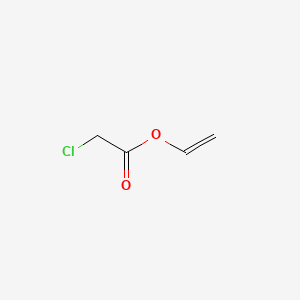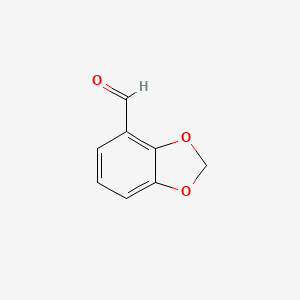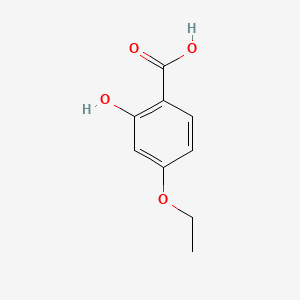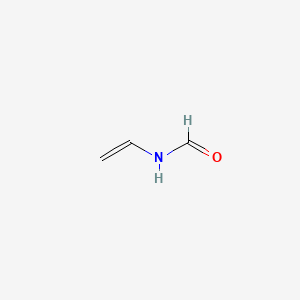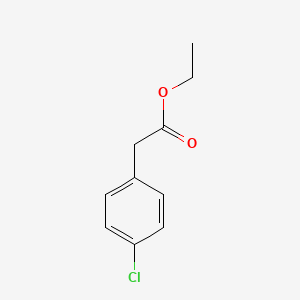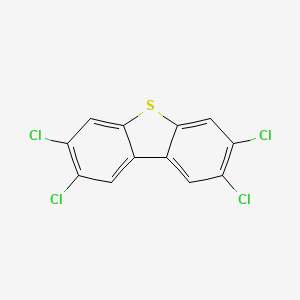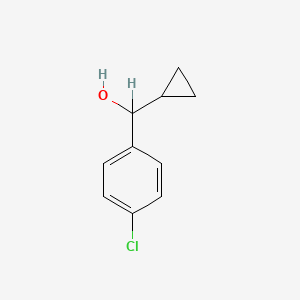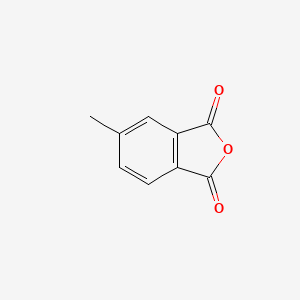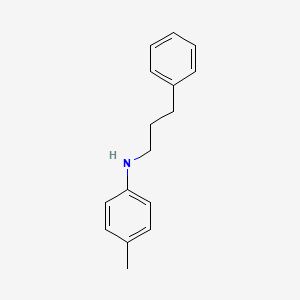
4-methyl-N-(3-phenylpropyl)aniline
Vue d'ensemble
Description
4-Methyl-N-(3-phenylpropyl)aniline is a biochemical used for proteomics research1. It has a molecular formula of C16H19N and a molecular weight of 225.33 g/mol12.
Synthesis Analysis
The synthesis of anilines, such as 4-methyl-N-(3-phenylpropyl)aniline, involves various methods and applications, including both classical and modern approaches3. The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are discussed in detail in the literature3.
Molecular Structure Analysis
The molecular structure of 4-methyl-N-(3-phenylpropyl)aniline consists of a benzene ring attached to an amine group12. The exact structure can be determined using various analytical techniques.
Chemical Reactions Analysis
The chemical reactions involving 4-methyl-N-(3-phenylpropyl)aniline are not explicitly mentioned in the search results. However, the synthesis of anilines in general involves reactions such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions with Grignard reagents3.Physical And Chemical Properties Analysis
4-Methyl-N-(3-phenylpropyl)aniline has a molecular formula of C16H19N and a molecular weight of 225.33 g/mol12. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Ultraviolet Spectra Analysis
- Research on derivatives of aniline, including 4-methyl-N-(3-phenylpropyl)aniline, highlights their ultraviolet (UV) spectral properties. N-methylation of the amino group in these compounds enhances their electron-donating ability, resulting in a bathochromic shift in their UV spectra. This property is crucial in studies involving solvent interactions and hydrogen bonding, which are significant in various chemical processes (Cumper & Singleton, 1968).
Electroluminescence Application
- Aniline derivatives are utilized in electroluminescence. For example, compounds like N,N-Di(6-phenylpyridin-2-yl)aniline have been used to develop highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit potential for organic light-emitting diode (OLED) applications, demonstrating high efficiency and a range of emission colors (Vezzu et al., 2010).
Synthesis of Pharmaceuticals and Dyes
- Aniline derivatives, including 4-methyl-N-(3-phenylpropyl)aniline, are key in synthesizing various pharmaceuticals and dyes. They are used as intermediates in creating compounds with specific therapeutic or functional properties, such as antiarrhythmic agents (Oinuma et al., 1990) and azo dyes (Yazdanbakhsh et al., 2012).
Organic Electronics and Polymers
- In organic electronics, aniline derivatives
Corrosion Inhibition
- Aniline derivatives are also investigated for their role as corrosion inhibitors. For example, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has demonstrated efficient inhibition of corrosion in metals, making it a valuable compound in industrial applications (Daoud et al., 2014).
Chemical Synthesis and Reactions
- The derivatives of aniline are critical in various chemical synthesis and reaction studies. They serve as key intermediates and reagents in forming different chemical compounds. For instance, their role in the synthesis of methyl N-phenyl carbamate and their involvement in visible-light-induced, iridium-catalyzed reactions showcase their versatility in chemical reactions (Yalfani et al., 2015); (Lenhart & Bach, 2014).
Environmental and Health Monitoring
- Aniline derivatives are utilized in developing sensors for environmental and health monitoring. For instance, a bi-functionalized metal-organic framework based on N-methylation for detecting 4-Aminophenol, a biomarkerfor aniline in urine, illustrates the application of these compounds in sensitive and selective detection methods. This approach is significant for monitoring aniline exposure, which has implications for public health and safety (Jin & Yan, 2021).
Photophysics and Material Science
- Aniline derivatives are pivotal in the study of photophysics and material science. They are involved in the synthesis of molecules with unique optical and electronic properties. For example, research on the synthesis and characterization of molecules like 4-(2,2-Diphenylethenyl)-N,N-bis[(4-methyl) phenyl]aniline highlights their application in developing materials with specific optoelectronic properties, which are essential for advancements in electronic devices and materials science (Li-yin, 2013).
Safety And Hazards
The safety data sheet for anilines indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard5. They have acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. They can cause skin corrosion/irritation and serious eye damage/eye irritation6. Specific safety data for 4-methyl-N-(3-phenylpropyl)aniline was not found in the search results.
Orientations Futures
The future directions for 4-methyl-N-(3-phenylpropyl)aniline are not explicitly mentioned in the search results. However, given its use in proteomics research1, it may have potential applications in the development of new biochemical research methods and technologies.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
4-methyl-N-(3-phenylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZCNSJZRBAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213856 | |
| Record name | p-Toluidine, N-phenylpropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-phenylpropyl)aniline | |
CAS RN |
63980-34-7 | |
| Record name | p-Toluidine, N-phenylpropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluidine, N-phenylpropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



